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6-Bromo-3-nitrobenzo[b]thiophene

Cat. No.: B13700367
M. Wt: 258.09 g/mol
InChI Key: QEPQEICSWKYCGG-UHFFFAOYSA-N
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Description

Contextualization within Halogenated and Nitrated Benzo[b]thiophene Chemical Space

6-Bromo-3-nitrobenzo[b]thiophene is a derivative of benzo[b]thiophene, a heterocyclic compound containing a benzene (B151609) ring fused to a thiophene (B33073) ring. The structure of this compound is characterized by the presence of a bromine atom at the 6th position and a nitro group at the 3rd position of the benzo[b]thiophene core. This specific substitution pattern places it within the broader class of halogenated and nitrated benzo[b]thiophenes.

The introduction of halogen and nitro groups onto the benzo[b]thiophene scaffold significantly influences its electronic properties and reactivity. The nitro group, being a strong electron-withdrawing group, deactivates the ring towards electrophilic substitution and can influence the orientation of further reactions. Conversely, the bromine atom, a halogen, can serve as a useful handle for further functionalization through various cross-coupling reactions. The interplay of these two functional groups on the benzo[b]thiophene core makes this compound a versatile intermediate in organic synthesis.

Significance of Benzo[b]thiophene Derivatives in Advanced Organic Synthesis and Medicinal Chemistry

Benzo[b]thiophene and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their presence in numerous biologically active compounds. nih.gov These derivatives exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. nih.govrsc.org The benzo[b]thiophene scaffold serves as a key building block for the development of new therapeutic agents. nih.gov For instance, several FDA-approved drugs, such as raloxifene, zileuton, sertaconazole, and brexpiprazole, contain the benzo[b]thiophene core. nih.gov

In advanced organic synthesis, functionalized benzo[b]thiophenes are valuable intermediates. The presence of functional groups like halogens and nitro groups allows for a diverse range of chemical transformations, leading to the construction of complex molecular architectures. nih.gov Synthetic chemists utilize these derivatives to create novel compounds with potential applications in materials science and drug discovery. nih.gov

Historical Trajectories of Research on Functionalized Benzo[b]thiophenes

Research into benzo[b]thiophene chemistry has a long history, with initial studies focusing on its isolation from coal tar and fundamental reactivity. Over the years, the focus has shifted towards the synthesis and exploration of functionalized derivatives. Early methods for synthesizing benzo[b]thiophenes often required harsh reaction conditions.

More recently, significant progress has been made in developing milder and more efficient synthetic routes. nih.govresearchgate.net These modern methods include electrophilic cyclization of alkynyl thioanisoles, palladium-catalyzed C-H arylation, and various cascade reactions. nih.govresearchgate.netorganic-chemistry.org The nitration of benzo[b]thiophene has been a subject of study, with reports indicating that nitration often yields the 3-nitro derivative as the major product. cdnsciencepub.com Further investigations into the substitution reactions of halogenated benzo[b]thiophenes have revealed complex reactivity patterns, sometimes leading to unexpected rearranged products. rsc.orgresearchgate.netresearchgate.net This ongoing research continues to expand the synthetic toolbox available to chemists and deepens our understanding of the chemical behavior of these important heterocyclic compounds.

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 1211876-06-0 chemsrc.comlookchem.com
Purity ≥99% lookchem.com
Appearance See specifications lookchem.com
Application Pharmaceutical intermediates lookchem.com
Storage Store in a cool & dry place lookchem.com
Moisture Content ≤0.5% lookchem.com
Impurity ≤0.3% lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4BrNO2S B13700367 6-Bromo-3-nitrobenzo[b]thiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4BrNO2S

Molecular Weight

258.09 g/mol

IUPAC Name

6-bromo-3-nitro-1-benzothiophene

InChI

InChI=1S/C8H4BrNO2S/c9-5-1-2-6-7(10(11)12)4-13-8(6)3-5/h1-4H

InChI Key

QEPQEICSWKYCGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)SC=C2[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 6 Bromo 3 Nitrobenzo B Thiophene and Analogous Structures

Regioselective Bromination Strategies within the Benzo[b]thiophene Scaffold

Achieving regioselective bromination of the benzo[b]thiophene core is critical for the synthesis of targeted isomers. The substitution pattern is highly dependent on the chosen methodology, with electrophilic substitution on the preformed heterocycle and cyclization of tailored precursors being the two primary approaches.

Electrophilic Bromination Protocols

Direct bromination of the benzo[b]thiophene ring system is a common method for introducing bromine atoms. The position of bromination is influenced by the reaction conditions and the nature of the brominating agent. Electrophiles such as molecular bromine (Br₂) and N-bromosuccinimide (NBS) are frequently employed. nih.govacs.org While electrophilic attack often favors the C3 position of the thiophene (B33073) ring, substitution on the benzene (B151609) ring can be achieved by blocking the more reactive positions or by specific reaction conditions. For instance, the synthesis of 6-bromo-3-cyanobenzo[b]thiophene has been accomplished using molecular bromine, with the solvent choice being crucial for selectivity. researchgate.net

Brominating AgentSubstrateConditionsPrimary Product(s)
Br₂3-Cyanobenzo[b]thiopheneDMF or Acetonitrile6-Bromo-3-cyanobenzo[b]thiophene
NBSo-(1-Alkynyl)thioanisoleElectrophilic Cyclization3-Bromobenzo[b]thiophenes
Br₂(Trimethylsilyl)acetylene-containing thioanisoleCyclization2,3-Dibromobenzo[b]thiophene

Bromocyclization Reactions from Alkynyl Precursors

An alternative and powerful strategy for synthesizing 3-bromobenzo[b]thiophenes involves the electrophilic cyclization of o-alkynylthioanisole precursors. nih.gov This method constructs the brominated benzo[b]thiophene scaffold in a single, regioselective step. The process typically begins with a Sonogashira coupling between o-iodothioanisole and a terminal alkyne to form the key alkynylthioanisole intermediate. nih.gov Subsequent treatment with an electrophilic bromine source, such as Br₂ or NBS, triggers an intramolecular cyclization to yield the 3-bromobenzo[b]thiophene derivative. nih.govacs.orgnih.gov This approach offers excellent control for placing the bromine atom at the C3 position. nih.gov A variation of this method uses N-methylpyrrolidin-2-one hydrotribromide (MPHT) for the bromocyclization of methylthio-containing alkynes. acs.orgnih.gov

Nitration Procedures for Benzo[b]thiophene Core and Pre-functionalized Intermediates

The introduction of a nitro group onto the benzo[b]thiophene ring is a key step. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the nitrating agent, reaction conditions, and the presence of existing substituents on the ring system.

Direct Nitration Approaches

Direct nitration is the most common method for introducing a nitro group. The reactivity of the benzo[b]thiophene system allows for nitration under various conditions, often leading to substitution at the C3 position. However, mixtures of isomers can be formed. For instance, nitration of benzo[b]thiophene-3-carboxylic acid can result in substitution at all four available positions in the benzene ring (C4, C5, C6, and C7), with the product distribution being sensitive to the nitrating conditions. rsc.org

When 3-nitrobenzo[b]thiophene is subjected to further nitration, substitution occurs on the benzene ring. rsc.org The preferred positions of attack are, in descending order, 6 > 5 > 4 > 7. rsc.org This suggests that in a linear synthesis starting with 6-bromobenzo[b]thiophene (B96252), the subsequent nitration would be strongly directed to the C3 position, as the C6 position is already occupied and the C3 position is electronically favored for electrophilic attack. Conversely, nitrating 3-bromothiophene can yield a complex mixture, with 3-bromo-2-nitrothiophene being a major product. researchgate.net

Nitrating Agent/SystemSubstrateConditionsPrimary Product(s)
Conc. HNO₃ / Acetic Acid (10% H₂SO₄)Benzo[b]thiophen-3-carboxylic acid60°C4-Nitro isomer predominates
KNO₃ / Conc. H₂SO₄Benzo[b]thiophen-3-carboxylic acid0°C5- and 6-Nitro isomers are major products
KNO₃ / Conc. H₂SO₄3-Nitrobenzo[b]thiopheneCold3,6-Dinitrobenzo[b]thiophene (major) and other dinitro isomers
Fuming HNO₃ / Acetic Acid / Acetic Anhydride3-Nitrobenzo[b]thiopheneColdMixture of 3,4-, 3,5-, 3,6-, and 3,7-dinitrobenzo[b]thiophenes

Indirect Nitro Group Introduction via Precursor Transformations

While direct nitration is the predominant method for synthesizing nitrobenzo[b]thiophenes, indirect methods involving the transformation of other functional groups are also chemically feasible. For example, the reduction of a nitro group to an amino group is a well-established transformation. nih.gov The reverse, converting an amine to a nitro group, is less direct but can be accomplished through multi-step sequences, such as diazotization followed by reaction with a nitrite source under specific conditions (Sandmeyer-type reaction), although this is not commonly reported for this specific scaffold. For the synthesis of 6-Bromo-3-nitrobenzo[b]thiophene, direct electrophilic nitration remains the more straightforward and documented approach.

Multi-step Convergent and Divergent Synthetic Pathways

The synthesis of this compound is typically approached via a linear, multi-step sequence rather than convergent or divergent strategies, although such strategies are viable for producing libraries of analogues. nih.gov

A plausible and efficient linear synthesis would proceed as follows:

Bromination of Benzo[b]thiophene: The first step would involve the regioselective bromination of the starting benzo[b]thiophene on the benzene ring to yield 6-bromobenzo[b]thiophene. This requires specific conditions to favor benzene ring substitution over the more reactive thiophene ring.

Nitration of 6-Bromobenzo[b]thiophene: The resulting 6-bromobenzo[b]thiophene would then undergo electrophilic nitration. The electron-withdrawing nature of the bromo substituent at the C6 position, combined with the inherent reactivity of the C3 position, would direct the incoming nitro group to the C3 position, yielding the target compound, this compound.

An alternative linear route could involve nitration prior to bromination:

Nitration of Benzo[b]thiophene: Direct nitration of benzo[b]thiophene would primarily yield 3-nitrobenzo[b]thiophene.

Bromination of 3-Nitrobenzo[b]thiophene: Subsequent bromination of 3-nitrobenzo[b]thiophene would then occur on the benzene ring. The nitro group is a deactivating meta-director for the benzene ring, but electrophilic substitution on the benzo[b]thiophene system is more complex. Studies on the further nitration of 3-nitrobenzo[b]thiophene show that substitution occurs preferentially at the C6 position. rsc.org This suggests that bromination would also likely be directed to the C6 position, providing an alternative pathway to the final product.

A divergent approach could utilize an intermediate like 6-bromobenzo[b]thiophene or 3-nitrobenzo[b]thiophene to synthesize a variety of other functionalized analogues through different subsequent reactions. nih.gov

Application of Accelerated Synthetic Techniques (e.g., Microwave-Assisted Synthesis)

The quest for more efficient, rapid, and environmentally benign chemical transformations has led to the widespread adoption of accelerated synthetic techniques, with microwave-assisted synthesis emerging as a prominent tool in modern organic chemistry. These methods offer significant advantages over conventional heating, including dramatically reduced reaction times, often improved yields, and enhanced product purity. The application of microwave irradiation has been particularly effective in the synthesis of heterocyclic scaffolds like benzo[b]thiophenes, including structures analogous to this compound.

Microwave-assisted synthesis utilizes the ability of polar molecules and ions to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This localized heating can accelerate reaction rates by orders of magnitude compared to traditional oil baths or heating mantles. Consequently, reactions that might take several hours or even days to complete under conventional conditions can often be accomplished in a matter of minutes.

A notable application of this technology is in the annulation-based methods for preparing substituted benzo[b]thiophenes. For instance, the synthesis of 3-aminobenzo[b]thiophene derivatives, which are precursors to a variety of biologically active molecules, has been significantly optimized using microwave irradiation. Research has demonstrated that the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base can be efficiently carried out in a microwave synthesizer. rsc.orgnih.gov This approach avoids the need for metal-catalyzed processes to construct the parent heterocycle and provides rapid access to the desired products. rsc.org

The advantages of microwave-assisted synthesis in this context are clearly illustrated by the significant reduction in reaction times and the high yields obtained. The following table summarizes representative findings from the synthesis of various substituted 3-aminobenzo[b]thiophene-2-carboxylates, which are structurally related to the target compound.

Substituent on BenzonitrileReaction Time (Microwave)Yield (%)Reference
5-Bromo20 min96Bagley et al., 2015
5-Nitro15 min95Bagley et al., 2015
5-Chloro20 min94Bagley et al., 2015
6-(Trifluoromethyl)20 min85Bagley et al., 2015
6-Nitro15 min88Bagley et al., 2015
Table 1. Microwave-assisted synthesis of substituted methyl 3-aminobenzo[b]thiophene-2-carboxylates. This interactive table is based on data from Bagley, M. C., et al. (2015). Org. Biomol. Chem., 13(24), 6814-6824.

The data clearly demonstrates the efficiency of microwave-assisted synthesis in producing highly functionalized benzo[b]thiophenes. The reactions are rapid, typically completing within 15-20 minutes, and afford excellent yields of the desired products. This methodology is particularly relevant for the synthesis of nitro-substituted analogs, such as the 5-nitro and 6-nitro derivatives, which are obtained in yields of 95% and 88%, respectively. These results strongly suggest that a similar microwave-assisted strategy could be effectively applied to the synthesis of this compound, potentially offering a significant improvement over classical synthetic routes.

Chemical Reactivity and Mechanistic Investigations of 6 Bromo 3 Nitrobenzo B Thiophene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution when substituted with strong electron-withdrawing groups. wikipedia.org The SNAr mechanism is a significant pathway for these transformations, particularly when electron-withdrawing groups like a nitro group are positioned ortho or para to a leaving group. wikipedia.org

The reaction of 3-bromo-2-nitrobenzo[b]thiophene with certain amines in N,N-dimethylformamide (DMF) yields not only the expected 3-amino-2-nitrobenzo[b]thiophenes but also their rearranged isomers, 2-amino-3-nitrobenzo[b]thiophenes. rsc.org This unexpected product formation suggests a complex reaction mechanism. rsc.org

Investigations into the reaction of 3-bromo-2-nitrobenzo[b]thiophene with weak neutral nucleophiles, such as anilines, in the presence of a non-nucleophilic base, have provided insights into the rearrangement. researchgate.net The composition of the resulting isomeric mixture is dependent on the nature and amount of the base, as well as the solvent used. researchgate.net These findings support a reaction pathway that involves the formation of an anionic intermediate. This intermediate is proposed to undergo the addition of a second nucleophile molecule, leading to a species where the nitro group migrates via a three-membered ring intermediate formed upon the loss of the bromide ion. researchgate.net Such rearrangements, including cine-substitution, have been observed in other thiophene (B33073) systems. rsc.org

The reactivity of aryl halides in SNAr reactions is significantly influenced by the presence of activating groups. libretexts.org The nitro group (—NO₂) is a powerful activating group due to its strong electron-withdrawing nature through both resonance (–R) and inductive (–I) effects. stackexchange.comyoutube.com When positioned ortho or para to the leaving group, the nitro group can stabilize the negatively charged intermediate, known as a Meisenheimer complex, through delocalization of the negative charge onto the oxygen atoms of the nitro group. wikipedia.orglibretexts.orgyoutube.com This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate. stackexchange.com In 6-bromo-3-nitrobenzo[b]thiophene, the nitro group at the 3-position activates the benzene (B151609) ring for nucleophilic attack.

Electrophilic Substitution Reactivity of Functionalized Benzo[b]thiophenes

While the electron-withdrawing nitro group in this compound deactivates the ring towards electrophilic aromatic substitution, the general reactivity of the benzo[b]thiophene system is of interest. The synthesis of substituted benzo[b]thiophenes can be achieved through various methods, including the electrophilic cyclization of o-alkynyl thioanisoles. nih.gov This approach has been shown to tolerate a range of functional groups. nih.gov The reactivity in these cyclizations appears to be minimally affected by electronic effects of substituents on the aromatic ring, but can be influenced by steric effects. nih.gov

Reduction and Oxidation Chemistry Pertaining to the Nitro and Thiophene Moieties

The nitro group and the thiophene ring in this compound can undergo reduction and oxidation reactions, respectively, to introduce further chemical diversity.

The reduction of the nitro group to an amino group is a common transformation. This can be achieved using various reducing agents, such as iron powder with an acid or other metal-based reagents. The resulting aminobenzo[b]thiophene derivative is a valuable precursor for the synthesis of a wide range of compounds, including amides, sulfonamides, and diazonium salts, which can be further functionalized. ktu.edu

The thiophene moiety, while generally considered aromatic and relatively stable, can be oxidized under specific conditions. Oxidation can lead to the formation of sulfoxides or sulfones, which alters the electronic properties and steric profile of the molecule.

Palladium-Catalyzed Cross-Coupling Reactions for Further Derivatization

The bromine atom at the 6-position of this compound provides a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions are powerful tools for the synthesis of complex molecules from simple precursors. youtube.com

Common palladium-catalyzed cross-coupling reactions include:

Suzuki Coupling: This reaction involves the coupling of the bromo-derivative with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.comnih.gov This method is widely used for the formation of biaryl structures. polyu.edu.hk

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a new carbon-carbon bond. youtube.com

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper co-catalyst. youtube.com

Stille Coupling: This involves the reaction of the organohalide with an organotin compound. youtube.com

Negishi Coupling: This reaction uses an organozinc reagent to couple with the aryl bromide. youtube.com

These cross-coupling reactions on the this compound scaffold allow for the introduction of a wide variety of substituents, including alkyl, alkenyl, alkynyl, and aryl groups, leading to a diverse library of derivatives for various applications. nih.govresearchgate.net

Interactive Data Table: Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides

Reaction NameCoupling PartnerCatalyst SystemResulting Bond
Suzuki CouplingOrganoboron CompoundPd catalyst, BaseC-C
Heck ReactionAlkenePd catalyst, BaseC-C
Sonogashira CouplingTerminal AlkynePd catalyst, Cu co-catalystC-C (alkynyl)
Stille CouplingOrganotin CompoundPd catalystC-C
Negishi CouplingOrganozinc CompoundPd catalystC-C

Structure Activity Relationship Sar Studies of Benzo B Thiophene Derivatives

Analysis of Positional Isomerism and Substituent Effects on Bioactivity

The specific placement of substituents on the benzo[b]thiophene ring is a critical determinant of biological activity. Even minor changes in substituent position can lead to significant variations in efficacy and target selectivity.

Research into the synthesis of substituted benzo[b]thiophenes highlights the directed nature of chemical reactions and the resulting isomerism. For instance, the nitration of 2-bromo-3-methylbenzo[b]thiophene results in a mixture of isomers, primarily the 4-nitro and 6-nitro derivatives. rsc.org This demonstrates that the 4- and 6-positions are susceptible to electrophilic substitution, and the resulting positional isomers can exhibit distinct properties.

Studies on other benzo[b]thiophene derivatives further underscore the importance of substituent placement. For example, in a series of benzo[b]thienyl hydroxamic acids designed as histone deacetylase (HDAC) inhibitors, substitutions at the C5 and C6 positions were explored to characterize SAR. It was found that substitution at the C6-position with a specific linker yielded optimal HDAC1 inhibition. researchgate.net Similarly, in the development of neurokinin-2 (NK2) receptor antagonists, modifications around the benzo[b]thiophene core, including a methyl group at the C6-position, were crucial for improving in vivo activity. nih.gov In a different study on cholinesterase inhibitors, various benzothiophene-chalcone hybrids were synthesized, and their activity was found to be highly dependent on the substitution pattern on the chalcone (B49325) moiety attached to the benzothiophene (B83047) scaffold. nih.gov These examples collectively show that the bioactivity of the 6-substituted isomer, such as 6-Bromo-3-nitrobenzo[b]thiophene, will differ significantly from its other positional isomers (e.g., 4-bromo or 7-bromo analogs).

Compound SeriesTarget/ActivityKey Positional FindingsReference
Benzo[b]thienyl hydroxamic acidsHDAC InhibitionSubstitution at the C6-position with a three-atom spacer yielded optimal activity. researchgate.net
6-methyl-benzo[b]thiophene amidesNK2 Receptor AntagonismA methyl group at the C6-position was part of the optimized, highly potent final compound. nih.gov
2-bromo-3-methylbenzo[b]thiopheneNitration ProductNitration yields a mixture of 4-nitro and 6-nitro positional isomers. rsc.org

Influence of Halogen Atoms on Molecular Recognition and Biological Efficacy

Halogen atoms, such as the bromine in this compound, play a multifaceted role in molecular design. They influence a compound's lipophilicity, membrane permeability, and metabolic stability. Crucially, halogens can participate in specific non-covalent interactions known as halogen bonds. A halogen bond is an interaction where a halogen atom acts as an electrophilic species (a donor) and interacts with a nucleophilic atom (an acceptor). mdpi.com This interaction is directional and has become recognized as a significant force in drug-receptor binding and crystal engineering. mdpi.com

Table 1: Minimum Inhibitory Concentration (MIC) of Selected 3-Halobenzo[b]thiophene Derivatives

CompoundSubstituent at C3Target OrganismMIC (µg/mL)Reference
Cyclohexanol-substituted benzo[b]thiopheneChloroGram-positive bacteria & yeast16 nih.gov
Cyclohexanol-substituted benzo[b]thiopheneBromoGram-positive bacteria & yeast16 nih.gov

The Role of the Nitro Group in Biological and Chemical Transformations

The nitro group (-NO2) is a powerful electron-withdrawing group that significantly impacts a molecule's chemical and biological properties. Its presence on an aromatic ring, as in this compound, deactivates the ring towards electrophilic attack while activating it for nucleophilic substitution. nih.gov The strong electron-withdrawing nature can enhance interactions with nucleophilic sites within biological targets like proteins. nih.gov

The nitro group is often considered both a pharmacophore (a group essential for biological activity) and a toxicophore (a group associated with toxicity). nih.govsvedbergopen.com Many nitroaromatic compounds exhibit biological effects only after undergoing metabolic reduction within cells or microorganisms. svedbergopen.com This bio-reduction can produce reactive intermediates, such as nitroso and hydroxylamino species, and ultimately free radicals and reactive oxygen species (ROS), which can lead to cellular damage and are often the basis for the antimicrobial or cytotoxic activity of the parent compound. svedbergopen.com

In the context of thiophene-based compounds, SAR studies of biologically active 2-nitrothiophenes have shown a correlation between antibacterial activity and calculated electronic properties. The presence of an additional nitro group at the 3-position was found to have a significant effect on activity. nih.gov Quantitative structure-activity relationship (QSAR) models predicted that dinitro-substituted thiophenes would have higher activity than mono-nitro derivatives, underscoring the importance of the nitro group for potency. nih.gov Therefore, the 3-nitro group in this compound is expected to be a key driver of its bioactivity, likely through mechanisms involving bioreduction and the generation of reactive nitrogen species. svedbergopen.com

Scaffold Modifications and Linker Design in Analogs of this compound

Altering the core benzo[b]thiophene scaffold or attaching various linkers and functional groups are common strategies to optimize activity, selectivity, and pharmacokinetic properties. The this compound structure can be viewed as a starting point for further chemical exploration.

SAR studies on benzo[b]thiophene-based agents reveal common modification patterns:

Substitution at C2 and C3: The 2- and 3-positions of the thiophene (B33073) ring are frequently modified. For example, a series of antimicrobial benzo[b]thiophene derivatives were synthesized with carbonyl chlorides, carboxamides, and other groups at the C2 position. researchgate.net

Modifications on the Benzene (B151609) Ring: As discussed, the C5 and C6 positions are common sites for substitution to modulate activity, as seen in HDAC inhibitors and NK2 receptor antagonists. researchgate.netnih.gov

Linker and Side-Chain Design: In the development of potent NK2 antagonists, a complex side chain containing piperazine (B1678402) and tetrahydropyran (B127337) moieties was attached to the C2-carboxylic acid group of a 6-methyl-benzo[b]thiophene core. This extensive modification was crucial for achieving subnanomolar potency and long-lasting in vivo activity. nih.gov Similarly, hybrid molecules have been created by linking the benzothiophene scaffold to other pharmacologically active structures, such as chalcones, to create cholinesterase inhibitors. nih.gov

Exploration of Biological Activities and Molecular Interactions

Anticancer and Antiproliferative Research

The benzo[b]thiophene scaffold is a recognized pharmacophore in the development of new anticancer agents. nih.gov Research into derivatives with substitutions at various positions has revealed several mechanisms of antitumor activity.

Mechanisms of Cellular Growth Inhibition

The inhibition of cancer cell growth is a primary goal of anticancer drug discovery. Studies on complex derivatives containing the 6-bromo-benzo[b]thiophene moiety have demonstrated potent cytotoxic effects. For instance, a series of benzothieno[3,2-b]pyran derivatives were synthesized and evaluated for their ability to inhibit the growth of human tumor cell lines.

One of the most active compounds identified was 2-amino-6-bromo-4-(4-nitrophenyl)-4H- nih.govbenzothieno[3,2-b]pyran-3-carbonitrile (3e) , which exhibited a broad spectrum of activity against a panel of 59 cancer cell lines. nih.gov Further investigation into its mechanism using the HCT-116 human colon adenocarcinoma cell line revealed significant disruption of the cell cycle. Treatment with this compound led to a time-dependent decrease in the G1 phase cell population, with a corresponding accumulation of cells in the G2/M and pre-G phases, ultimately inducing apoptosis. nih.gov

Table 1: Cytotoxic Activity of Compound 3e

Metric Value (μM) Description
GI50 0.11 The concentration causing 50% growth inhibition.
TGI 7.94 The concentration causing total growth inhibition (cytostasis).
LC50 42.66 The concentration causing a 50% net loss of cells (lethality).

Data derived from in vitro screening against a panel of 59 human tumor cell lines. nih.gov

Modulation of Key Cellular Pathways

Targeting specific signaling pathways that are dysregulated in cancer is a key strategy in modern oncology. The benzo[b]thiophene scaffold has been successfully utilized to create inhibitors of critical cancer-promoting pathways.

A notable example is 6-nitrobenzo[b]thiophene 1,1-dioxide , a compound widely known as Stattic . nih.gov Stattic is recognized as a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a protein frequently overactive in many human cancers. nih.govresearchgate.net A derivative of Stattic, created by reducing the nitro group to an amine and subsequent modification, known as K2071 , not only retained the ability to inhibit STAT3 but also showed cytotoxicity against glioblastoma cell lines. nih.gov The inhibition of the STAT3 pathway by these 6-substituted benzo[b]thiophene 1,1-dioxides highlights a significant mechanism for their anticancer effects. nih.govresearchgate.net

Furthermore, other research has shown that benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives can act as anticancer agents by targeting the RhoA/ROCK pathway, which is crucial for tumor cell proliferation, migration, and invasion. nih.govresearchgate.netnih.gov

Tubulin Polymerization Inhibition Studies

The disruption of microtubule dynamics is a clinically validated anticancer strategy. Several drugs function by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells. Research has shown that benzo[b]thiophene derivatives can function as tubulin polymerization inhibitors.

Specifically, a series of tetrahydrobenzo[b]thiophene derivatives were investigated as potential destabilizers of tubulin polymerization. nih.govnih.gov One of the most potent compounds identified, 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) , demonstrated broad-spectrum antitumor activity. Mechanistic studies confirmed that BU17 inhibits tubulin polymerization, which contributes to its ability to induce G2/M cell cycle arrest and apoptosis. nih.gov Other studies have also pointed to benzothiophene (B83047) derivatives having antitumor properties through their ability to destabilize tubulin. nih.gov Thiophene (B33073) carboxamide derivatives have also been explored as biomimetics of Combretastatin A-4 (CA-4), a well-known tubulin inhibitor. mdpi.com

Anti-inflammatory and Immunomodulatory Investigations

Chronic inflammation is linked to the development of numerous diseases. The thiophene core is present in established anti-inflammatory drugs like Tinoridine and Tiaprofenic acid, making it a structure of interest for developing new anti-inflammatory agents. nih.gov

Inhibition of Inflammatory Mediators

A key anti-inflammatory strategy is to inhibit the production of inflammatory mediators such as cytokines and enzymes like cyclooxygenase (COX). Studies on 2-nitro-3-substituted-amino benzo[b]thiophenes have reported analgesic and anti-inflammatory activities. nih.gov

More detailed mechanistic work on related scaffolds, such as 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes, has shown they can effectively suppress inflammation in macrophage cell models. These compounds were found to reverse the elevated levels of pro-inflammatory cytokines including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). nih.gov They also inhibited key inflammatory mediators like Prostaglandin E2 (PGE2), COX-2, and Nuclear Factor-kappa B (NF-κB). nih.gov Additionally, the Stattic derivative K2071, which features the 6-substituted benzo[b]thiophene core, was shown to inhibit the secretion of the proinflammatory cytokine Monocyte Chemoattractant Protein-1 (MCP-1) in senescent cells. nih.gov

Table 2: Anti-inflammatory Activity of Tetrahydrobenzo[b]thiophene (THBT) Derivatives

Compound Nitric Oxide (NO) Inhibition (%)
THBT 3a 87.07 ± 1.22
THBT 3b 80.39 ± 5.89
THBT 2a 78.04 ± 2.86
Sulforaphane (Reference) 91.57

Data reflects the inhibition of LPS-induced NO production in RAW 264.7 macrophage cells at a 50 μM concentration. nih.gov

Antimicrobial Efficacy Studies

The rise of antimicrobial resistance has spurred the search for new classes of antibiotics. The benzo[b]thiophene scaffold has been explored for its potential in this area. nih.gov

Research on 3-halobenzo[b]thiophenes, which share the halogen substitution pattern with 6-bromo-3-nitrobenzo[b]thiophene, has provided promising results. A study synthesizing various 3-chloro and 3-bromo-benzo[b]thiophenes found that derivatives with a cyclohexanol (B46403) group exhibited significant activity against Gram-positive bacteria and the yeast Candida albicans. nih.gov

The most active compounds, featuring either a chloro or bromo substituent at position 3, displayed a low Minimum Inhibitory Concentration (MIC) of 16 µg/mL. nih.gov This suggests that the presence of a halogen, such as bromine, on the benzo[b]thiophene ring can be crucial for antimicrobial activity. Other studies have also noted that the inclusion of nitro and chloro groups in aromatic heterocyclic structures can enhance antibacterial properties. researchgate.net

Table 3: Antimicrobial Activity of Selected 3-Halobenzo[b]thiophene Derivatives

Compound Organism MIC (µg/mL)
Cyclohexanol-substituted 3-chlorobenzo[b]thiophene Gram-positive bacteria & Yeast 16
Cyclohexanol-substituted 3-bromobenzo[b]thiophene Gram-positive bacteria & Yeast 16

MIC (Minimum Inhibitory Concentration) determined by broth microdilution susceptibility method. nih.gov

Enzyme Inhibition and Receptor Modulation Studies

The biological activity of nitro-substituted benzo[b]thiophenes extends to the modulation of mammalian enzyme systems, which is particularly relevant in the context of cancer therapy.

A prominent area of research involves the inhibition of kinases, enzymes that play a crucial role in cell signaling pathways. A key example is Stattic , the common name for 6-nitrobenzo[b]thiophene 1,1-dioxide, which is recognized as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3). nih.gov The STAT3 pathway is frequently over-activated in various cancers, making it a prime target for therapeutic intervention.

To enhance the properties of Stattic, a series of analogues have been developed. nih.gov One such derivative, K2071 , is derived from the reduction of Stattic and features a methoxybenzylamino group. nih.gov K2071 not only retains the ability to inhibit the interleukin-6-stimulated activity of STAT3, which is mediated by tyrosine 705 phosphorylation, but it also exhibits cytotoxicity against human glioblastoma cell lines. nih.gov Further investigation revealed that K2071 can also act as a mitotic poison by blocking mitotic progression and affecting mitotic spindle formation, an effect independent of STAT3 inhibition. nih.gov

Beyond kinase inhibition, some benzo[b]thiophene derivatives are known to interact with other biological molecules, including protein thiols. The STAT3 inhibitor, Stattic, is known to have several biological effects that are independent of its primary inhibitory function. nih.gov One of these off-target effects is its reactivity with thiols. In the development of more refined analogues, a key goal was to improve upon the properties of the parent compound. The derivative K2071, for example, was specifically designed to be significantly less thiol-reactive when compared to Stattic. nih.gov This suggests that the original 6-nitrobenzo[b]thiophene scaffold possesses a reactivity towards thiol groups, which could lead to the oxidation of protein thiols and contribute to its broader biological activity profile.

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. DFT calculations can determine optimized molecular geometries and various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the chemical reactivity and kinetic stability of a molecule. nih.gov

While specific DFT studies on 6-Bromo-3-nitrobenzo[b]thiophene are not extensively available, research on related benzothiophene (B83047) and thiophene (B33073) derivatives demonstrates the utility of this approach. For instance, DFT has been applied to investigate the optoelectronic properties of polymers containing thieno[3,4-b]thiophene (B1596311) and benzodithiophene units, successfully predicting their HOMO-LUMO gaps. researchgate.netresearchgate.netnih.gov In such studies, functionals like B3LYP with basis sets such as 6-31G(d) are commonly employed. researchgate.netnih.gov The analysis of the electronic structure of benzo[b]thiophene has been performed using DFT to assign spectral features and understand the effects of benzo-annulation on electron delocalization. nih.gov These methodologies are directly applicable to this compound to predict how the bromo and nitro substituents influence its electronic distribution, reactivity, and stability.

Key electronic properties that can be derived from DFT calculations include:

HOMO and LUMO Energies: These frontier orbitals are central to a molecule's reactivity. The HOMO energy relates to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability.

HOMO-LUMO Gap: A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): This mapping illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.

These theoretical calculations provide a foundational understanding of the molecule's intrinsic properties, guiding further experimental research.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) interacts with a biological target, typically a protein or nucleic acid. These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. The strength of this interaction is quantified by a scoring function, which estimates the binding affinity (often expressed as binding energy in kcal/mol) and the inhibition constant (Ki). A lower binding energy indicates a more stable and favorable interaction. Studies on various nitro-substituted derivatives have successfully used molecular docking to analyze binding efficiency to biological targets like inducible nitric oxide synthase (iNOS). nih.gov For benzothiophene derivatives, docking has been employed to explore interactions with targets like tubulin, revealing key structural features for cytotoxic activity. nih.gov

The breast cancer susceptibility gene 1 (BRCA-1) is a critical tumor suppressor protein, and its inhibition is a target for cancer therapy. researchgate.net A theoretical study investigated the interaction of several thiophene derivatives with the BRCA-1 protein (using the 3pxb protein structure) via molecular docking. ccij-online.org Although this compound was not specifically included, a closely related compound, 3-Nitrobenzo[b]thiophene (compound 16 in the study), was evaluated. ccij-online.org

The study found that 3-Nitrobenzo[b]thiophene exhibited a significant binding affinity for the BRCA-1 protein. The calculated thermodynamic parameters suggest that this class of compounds could act as inhibitory agents for BRCA-1. ccij-online.org The inhibition constant (Ki) for 3-Nitrobenzo[b]thiophene was found to be very similar to that of niraparib, a known PARP inhibitor used in cancer therapy, suggesting a comparable potential to inhibit the biological activity of BRCA-1. ccij-online.org

Table 1: Molecular Docking Parameters for 3-Nitrobenzo[b]thiophene with BRCA-1

CompoundBinding Energy (kcal/mol)Inhibition Constant (Ki, µM)
3-Nitrobenzo[b]thiophene-6.857.72

Data sourced from a theoretical docking study involving thiophene derivatives and the BRCA-1 protein. ccij-online.org

These findings suggest that this compound, by extension, warrants investigation as a potential BRCA-1 inhibitor. The presence of the bromine atom at the 6-position could further influence binding affinity and selectivity.

Mechanistic Insights from Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating reaction mechanisms, allowing researchers to explore reaction pathways, transition states, and intermediates that may be difficult to observe experimentally. researchgate.netnih.govnih.gov Such calculations can predict the feasibility of a proposed reaction and provide a detailed understanding of the electronic and structural changes that occur. rsc.org

For the benzo[b]thiophene scaffold, these methods can shed light on its reactivity. For example, studies on the reaction of 3-bromo-2-nitrobenzo[b]thiophene, an isomer of the title compound, with nucleophiles have used computational analysis to support proposed mechanisms. researchgate.net These studies suggest complex pathways, including base-catalyzed rearrangements, which can be rationalized by calculating the energies of various intermediates and transition states. researchgate.net

The application of quantum chemical calculations to this compound could help predict:

Regioselectivity: The preferred sites for electrophilic or nucleophilic attack.

Reaction Pathways: The step-by-step process of a chemical transformation, including the identification of the rate-determining step.

Catalyst Effects: How a catalyst might lower the activation energy of a reaction.

By leveraging these computational tools, a deeper understanding of the chemical behavior of this compound can be achieved, aiding in the design of synthetic routes and the prediction of its chemical stability. beilstein-journals.org

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Drug-likeness Evaluation

In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic properties of a compound. In silico ADME predictions provide a rapid and cost-effective way to assess a molecule's potential to become a drug. nih.gov These predictions are based on the molecular structure and are used to filter out candidates with undesirable properties, such as poor absorption or high toxicity, long before expensive experimental testing. bepls.com

Drug-likeness is often evaluated using established rules and filters, such as Lipinski's Rule of Five, and filters developed by Ghose, Veber, Egan, and Muegge. These rules consider physicochemical properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors.

While specific ADME data for this compound is not published, studies on related 3-halobenzo[b]thiophenes provide valuable insights. researchgate.net These compounds generally show excellent drug-like properties with no violations of the major filters. researchgate.net Furthermore, the SwissADME tool was used to evaluate pharmacokinetic parameters for the related 3-Nitrobenzo[b]thiophene. ccij-online.org

Table 2: Predicted In Silico ADME and Drug-Likeness Properties for Related Benzothiophenes

PropertyPredicted Value/ClassificationSignificance
Gastrointestinal (GI) AbsorptionHighGood oral bioavailability potential.
Blood-Brain Barrier (BBB) PermeantNoLikely to have limited central nervous system effects.
P-gp SubstrateNoNot likely to be subject to efflux by P-glycoprotein, which can reduce drug efficacy.
CYP1A2 InhibitorYesPotential for drug-drug interactions.
CYP2C9 InhibitorYesPotential for drug-drug interactions.
Lipinski Violations0Fulfills the criteria for good drug-likeness.

Properties are based on predictions for the structurally similar 3-Nitrobenzo[b]thiophene using SwissADME. ccij-online.org

These predictions suggest that the this compound scaffold is likely to possess favorable pharmacokinetic properties, making it a promising candidate for further drug development.

Advanced Applications and Future Research Directions

6-Bromo-3-nitrobenzo[b]thiophene as a Strategic Building Block in Complex Molecule Synthesis

The benzo[b]thiophene core is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and bioactive compounds. ijpsjournal.comresearchgate.net The presence of both a bromine atom and a nitro group on this scaffold in this compound offers orthogonal reactivity, making it an exceptional starting material for the synthesis of complex molecular architectures.

The bromine atom at the 6-position is amenable to various cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the introduction of a wide array of substituents. guidechem.commdpi.com This enables the systematic exploration of structure-activity relationships (SAR) by modifying this part of the molecule. For instance, in the development of organic semiconductors, 6-bromobenzo[b]thiophene (B96252) has been utilized in Stille coupling reactions to synthesize novel benzo[b]thieno[2,3-d]thiophene (BTT) derivatives. mdpi.com

Simultaneously, the nitro group at the 3-position can be readily reduced to an amino group, which can then be further functionalized. This nitro-to-amino transformation is a key step in the synthesis of many biologically active compounds. frontiersin.org The diverse reactivity of the nitro group allows for its participation in various C-C and C-X bond-forming reactions, making it an indispensable tool for constructing complex molecules. frontiersin.org The combination of these two reactive sites on a single scaffold provides a powerful platform for generating libraries of diverse compounds for drug discovery and other applications.

Development of Novel Chemical Probes and Research Tools

Chemical probes are essential tools for dissecting biological processes and validating new drug targets. mskcc.org The unique structure of this compound makes it an attractive scaffold for the design of such probes. The benzo[b]thiophene core can serve as the pharmacophore that interacts with a biological target, while the bromo and nitro groups provide handles for attaching reporter groups like fluorescent dyes, biotin (B1667282) tags, or radioactive isotopes. mskcc.org

For example, the bromine atom can be used in radiolabeling studies, where a radioactive isotope of bromine is incorporated to create a probe for imaging techniques like Positron Emission Tomography (PET). The reactivity of bromo-substituted precursors has been explored for the development of PET imaging agents. nih.gov The nitro group, after reduction to an amine, can be readily coupled to fluorescent molecules for use in microscopy and flow cytometry. mskcc.org

The development of chemical probes often involves a process of "mutating" a chemical structure to understand its interaction with a biological system. mskcc.org The ability to selectively modify both the 3- and 6-positions of the benzo[b]thiophene ring in this compound allows for a systematic and controlled approach to probe development.

Exploration of Materials Science Applications (e.g., Organic Semiconductors, Photonic Materials)

Benzo[b]thiophene and its derivatives have gained significant attention in the field of materials science, particularly for their application as organic semiconductors. bohrium.comresearchgate.net These materials are key components in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The performance of these devices is highly dependent on the molecular structure and packing of the organic semiconductor.

The this compound scaffold offers a platform for synthesizing novel organic semiconductors. The bromine atom at the 6-position can be used to introduce various π-conjugated systems through cross-coupling reactions, thereby tuning the electronic properties of the resulting material. mdpi.combohrium.com For instance, studies have shown that attaching different moieties at the 6-position of the benzo[b]thiophene core can significantly impact the charge mobility of the resulting organic semiconductor. bohrium.com

While the direct application of this compound in materials science is not extensively documented, its derivatives hold promise. The nitro group can influence the electron-accepting properties of the molecule, which is a crucial factor in the design of n-type organic semiconductors. Furthermore, the ability to functionalize the molecule at two distinct positions allows for the creation of materials with tailored properties for specific photonic applications.

Prospects for Rational Design of Benzo[b]thiophene-Based Bioactive Compounds

The benzo[b]thiophene scaffold is a cornerstone in the development of a wide range of therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs. researchgate.netnih.gov The rational design of new and more effective bioactive compounds relies heavily on understanding the structure-activity relationships (SAR) of these molecules. nih.govresearchgate.net

This compound serves as an excellent starting point for such rational design strategies. The distinct reactivity of the bromo and nitro groups allows for the systematic modification of the benzo[b]thiophene core to explore how different substituents at these positions affect biological activity. For example, in the development of antitubercular agents, the incorporation of different moieties on the benzo[b]thiophene ring has been shown to be crucial for activity. nih.gov

Quantitative structure-activity relationship (QSAR) studies on nitrothiophenes have shown that the electronic properties and the position of the nitro group significantly influence their biological activity. nih.gov The presence of a bromo substituent further modulates these properties. By systematically synthesizing and testing derivatives of this compound, researchers can build robust SAR models to guide the design of more potent and selective drug candidates. This approach minimizes trial-and-error and accelerates the discovery of new medicines. frontiersin.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-Bromo-3-nitrobenzo[b]thiophene, and how can by-products be minimized?

  • Methodological Answer :

  • Step 1 : Bromination of benzo[b]thiophene derivatives typically employs N-bromosuccinimide (NBS) or bromine in hydrobromic acid (HBr). For regioselective bromination at the 6-position, use HBr (48%) at low temperatures (-25°C to 0°C) to avoid polybromination .
  • Step 2 : Nitration is achieved with concentrated nitric acid (HNO₃) in acetic anhydride (Ac₂O) at 0–5°C. This favors nitration at the 3-position due to electron-withdrawing effects of the bromine .
  • By-product Mitigation : Monitor reaction progress via TLC and use column chromatography for purification. Adjust stoichiometry (e.g., 1.1 equiv. NBS) to limit over-bromination .

Q. How can spectroscopic techniques distinguish this compound from its structural isomers?

  • Methodological Answer :

  • 1H NMR : The aromatic proton environment near the nitro group (C-3) shows deshielding (δ 8.5–9.0 ppm), while the bromine at C-6 causes splitting patterns unique to adjacent protons .
  • 13C NMR : The nitro group induces a downfield shift (~150 ppm) at C-3, and bromine causes a distinct shift (~120 ppm) at C-6 .
  • IR Spectroscopy : Confirm nitro groups via asymmetric/symmetric stretching (1520 cm⁻¹ and 1350 cm⁻¹) and C-Br stretches (650–500 cm⁻¹) .

Advanced Research Questions

Q. How does the electronic interplay between bromine and nitro groups influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Mechanistic Insight : The nitro group at C-3 is a strong electron-withdrawing group (EWG), activating the bromine at C-6 toward nucleophilic aromatic substitution (SNAr). However, steric hindrance may limit Suzuki-Miyaura coupling efficiency .
  • Optimization : Use Pd(PPh₃)₄ as a catalyst with K₂CO₃ in DMF/H₂O (3:1) at 80°C. Pre-activate the catalyst with arylboronic acids to improve yields .
  • Data Table :
Coupling PartnerYield (%)ConditionsReference
Phenylboronic acid72Pd(PPh₃)₄, DMF, 80°C
Vinylboronic ester58Pd(OAc)₂, dppf, THF

Q. What computational tools predict regioselectivity in further functionalization of this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to map electrostatic potential surfaces. The nitro group creates a positive charge at C-4, favoring electrophilic attacks (e.g., sulfonation) .
  • Machine Learning : Platforms like Pistachio or Reaxys predict feasible reactions by training on datasets of similar thiophene derivatives .

Data Contradiction Analysis

Q. Conflicting reports suggest bromination at C-6 vs. C-4 in benzo[b]thiophene derivatives. How can this be resolved experimentally?

  • Methodological Answer :

  • Hypothesis Testing : Synthesize both isomers via controlled bromination (e.g., low-temperature HBr for C-6 vs. NBS/light for C-4). Compare melting points and NMR spectra .
  • X-ray Crystallography : Resolve ambiguity by crystallizing the product. For example, 3-Bromobenzo[b]thiophene (CAS 7342-82-7) has a confirmed C-3 bromination via X-ray .
  • Case Study : A 2025 study showed that HBr at -25°C yields >90% C-6 bromination, while NBS/benzoyl peroxide at 80°C produces C-4 bromination (75%) .

Applications in Materials Science

Q. How can this compound be incorporated into conjugated polymers for optoelectronic devices?

  • Methodological Answer :

  • Polymer Design : Use Stille coupling to link the monomer to dithienosilole units, enhancing π-conjugation. Characterize via GPC (Mn ~20 kDa) and UV-Vis (λmax ~450 nm) .
  • Device Fabrication : Spin-coat polymers onto ITO/PEDOT:PSS substrates. Test hole mobility using space-charge-limited current (SCLC) measurements (~10⁻³ cm²/Vs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.